molecular formula C11H14N4O4 B2517500 2,4-dinitro-5-piperidin-1-ylaniline CAS No. 897544-63-7

2,4-dinitro-5-piperidin-1-ylaniline

Cat. No.: B2517500
CAS No.: 897544-63-7
M. Wt: 266.257
InChI Key: ZPSOJOFPFHVPBV-UHFFFAOYSA-N
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Description

2,4-dinitro-5-piperidin-1-ylaniline is a chemical compound with the molecular formula C11H14N4O4 It is characterized by the presence of two nitro groups and a piperidine ring attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dinitro-5-piperidin-1-ylaniline typically involves the nitration of aniline derivatives followed by the introduction of the piperidine ring. One common method involves the reaction of 2,4-dinitrochlorobenzene with piperidine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-dinitro-5-piperidin-1-ylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-dinitro-5-piperidin-1-ylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dinitro-5-piperidin-1-ylaniline is unique due to the presence of both nitro groups and a piperidine ringThe piperidine ring enhances its biological activity, making it a valuable compound for drug development and other scientific research .

Properties

IUPAC Name

2,4-dinitro-5-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c12-8-6-10(13-4-2-1-3-5-13)11(15(18)19)7-9(8)14(16)17/h6-7H,1-5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSOJOFPFHVPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897544-63-7
Record name 2,4-dinitro-5-(piperidin-1-yl)aniline
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